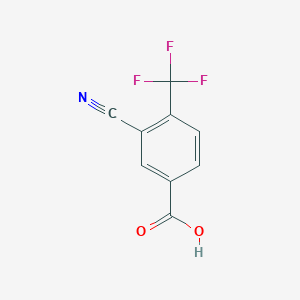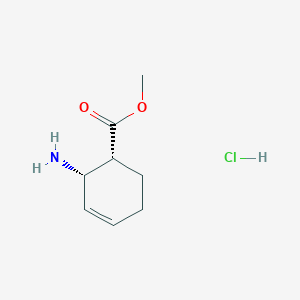![molecular formula C7H7Cl2F3N2O B6616691 [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride CAS No. 2701336-54-9](/img/structure/B6616691.png)
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride (CTH) is a chemical compound used in a variety of scientific applications, including laboratory experiments and research. CTH is a colorless, water-soluble solid that has a melting point of 140°C and a boiling point of 179°C. It is a derivative of hydrazine and contains two nitrogen atoms and a chlorine atom, with a trifluoromethoxy group at the para position of the phenyl ring. CTH has been widely used in the synthesis of biologically active molecules, as well as in the study of the mechanism of action of drugs, and in the investigation of biochemical and physiological effects.
科学研究应用
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has been used in a variety of scientific research applications, including the synthesis of biologically active molecules, the study of the mechanism of action of drugs, and the investigation of biochemical and physiological effects. It is also used in the synthesis of heterocyclic compounds, such as azoles and thiazoles, as well as in the synthesis of peptides and peptidomimetics. [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has also been used in the synthesis of small-molecule inhibitors of enzymes, such as kinases and proteases.
作用机制
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is believed to act as a proton donor, acting as a Lewis acid to facilitate the formation of a covalent bond between two molecules. It has been used in the synthesis of peptides, and is believed to catalyze the formation of peptide bonds, as well as to stabilize the transition state of the reaction. In addition, [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has been used in the synthesis of heterocyclic compounds, such as azoles and thiazoles, and is believed to act as an electron-withdrawing group, stabilizing the transition state of the reaction.
Biochemical and Physiological Effects
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been used in the synthesis of small-molecule inhibitors of enzymes, such as kinases and proteases, and has been shown to inhibit the activity of these enzymes. [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has also been used in the synthesis of drugs, and has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has been shown to have antioxidant, anti-apoptotic, and neuroprotective effects.
实验室实验的优点和局限性
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride has several advantages for laboratory experiments, including its ease of synthesis, its water solubility, and its low toxicity. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is also relatively expensive, and can be difficult to obtain in large quantities. In addition, [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is a strong acid, and must be handled with care.
未来方向
The future directions for the use of [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride in scientific research are numerous. [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride can be used in the synthesis of more complex molecules, such as peptides and peptidomimetics, as well as in the synthesis of small-molecule inhibitors of enzymes. In addition, [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride can be used in the study of the mechanism of action of drugs, and in the investigation of biochemical and physiological effects. Finally, [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride can be used in the development of new drugs, with potential applications in the treatment of cancer, inflammation, and other diseases.
合成方法
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride can be prepared by the reaction of 2-chloro-4-fluorophenylhydrazine hydrochloride with trifluoromethanesulfonic anhydride in a solvent such as acetonitrile. The reaction proceeds in two steps, first forming the intermediate trifluoromethanesulfonate salt, then hydrolyzing it to the desired product. The overall yield is typically around 90%.
属性
IUPAC Name |
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O.ClH/c8-5-3-4(14-7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAFNIDKCXWDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


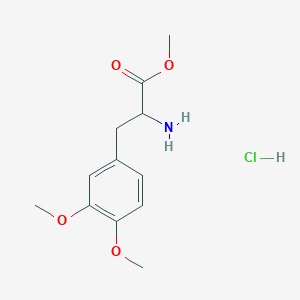
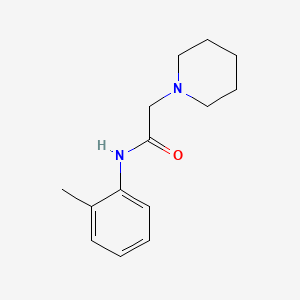

![ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6616634.png)
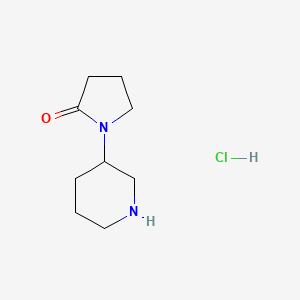
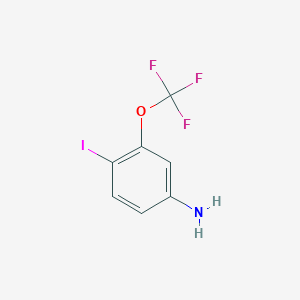

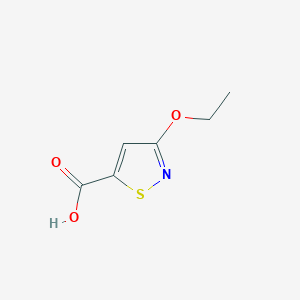
![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)

![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)
